4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Description
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methodologies : Compounds similar to the specified chemical have been synthesized through various organic synthesis methodologies. For instance, the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones was achieved through a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes, highlighting a versatile approach to synthesizing related compounds (Ablajan & Xiamuxi, 2011).
Crystal Structure Analysis : Studies on the crystal structure of related compounds provide insights into their molecular conformations and potential interactions. For example, the structure of 6-(2-hydroxybenzoyl)-5-(pyrrol-2-yl)-3H-pyrrolizine revealed hydrogen bonding patterns, which could inform the design and synthesis of new compounds with specific desired properties (Dey et al., 2003).
Biological Activities
Antimicrobial and Antioxidant Properties : Functionalized compounds containing similar core structures have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds demonstrated significant antimicrobial and antioxidant activities, suggesting that compounds with similar functional groups might also exhibit these properties (Rangaswamy et al., 2017).
Anti-inflammatory and Analgesic Activities : Research into compounds with similar structures has explored their potential as anti-inflammatory and analgesic agents. The study of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, for example, revealed promising analgesic and anti-inflammatory effects, indicating potential therapeutic applications for related compounds (Muchowski et al., 1985).
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-17-11-9-16(10-12-17)23(28)21-22(18-7-5-6-8-19(18)31-3)27(25(30)24(21)29)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXHXLEOFYVSC-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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